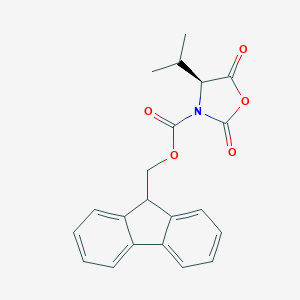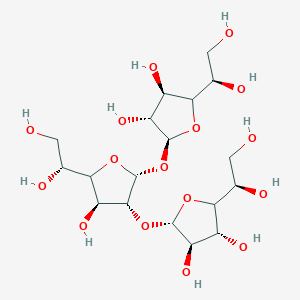![molecular formula C8H6N4O B155735 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- CAS No. 126448-27-9](/img/structure/B155735.png)
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both oxadiazole and quinoxaline moieties, making it a versatile scaffold for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- typically involves a two-step process. The first step is the nucleophilic aromatic substitution of hydrogen, followed by the Scholl reaction. This method allows for the formation of the fused ring system with high efficiency .
Industrial Production Methods: Industrial production of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key to industrial synthesis lies in optimizing reaction conditions to ensure high yield and purity, which involves careful control of temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydro derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective electron donor or acceptor in chemical reactions. This property is particularly useful in the design of organic electronic materials .
Comparación Con Compuestos Similares
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one: This compound shares a similar oxadiazole-quinoxaline fused ring system but differs in the position of the nitrogen atoms.
[1,2,5]Thiadiazolo[3,4-B]quinoxaline: This compound replaces the oxygen atom in the oxadiazole ring with sulfur, resulting in different electronic properties.
Uniqueness: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is unique due to its specific arrangement of nitrogen and oxygen atoms within the fused ring system. This arrangement imparts distinct electronic properties, making it a valuable compound for various applications in organic electronics and materials science .
Propiedades
IUPAC Name |
4,9-dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDXBDPUHMQQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NON=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416006 |
Source


|
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126448-27-9 |
Source


|
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)






![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)





